
Stephasubine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stephasubine is a chemical compound known for its significant pharmacological properties. It is an alkaloid derived from the plant Stephania suberosa, which belongs to the Menispermaceae family. This compound has been the subject of various scientific studies due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Stephasubine involves several steps, starting from the extraction of the plant material. The primary method includes the use of organic solvents to extract the alkaloids from the plant. The crude extract is then subjected to chromatographic techniques to isolate this compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The plant material is processed in bulk, and advanced chromatographic methods are employed to purify the compound. The use of high-performance liquid chromatography (HPLC) is common in the industrial setting to achieve high purity levels.
化学反応の分析
Types of Reactions
Stephasubine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated forms.
科学的研究の応用
Stephasubine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of alkaloid chemistry.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Stephasubine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it has been shown to inhibit the activity of β-lactamase, an enzyme responsible for antibiotic resistance in bacteria . Additionally, it increases the permeability of the bacterial cell membrane, enhancing the efficacy of antibiotics .
類似化合物との比較
Similar Compounds
Berberine: Another alkaloid with antimicrobial and anti-inflammatory properties.
Palmatine: Known for its antimicrobial and antimalarial activities.
Tetrandrine: Used for its anti-inflammatory and immunosuppressive effects.
Uniqueness of Stephasubine
This compound stands out due to its unique combination of pharmacological activities. Unlike other similar compounds, it has shown a synergistic effect when used in combination with antibiotics, making it a promising candidate for overcoming antibiotic resistance .
特性
CAS番号 |
104386-89-2 |
|---|---|
分子式 |
C36H34N2O6 |
分子量 |
590.7 g/mol |
IUPAC名 |
(1R)-6,20,25-trimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,16,18,20,22(33),24,26,31-tetradecaen-21-ol |
InChI |
InChI=1S/C36H34N2O6/c1-38-14-12-23-18-30(41-3)32-20-26(23)28(38)16-22-7-10-29(40-2)31(17-22)43-25-8-5-21(6-9-25)15-27-34-24(11-13-37-27)19-33(42-4)35(39)36(34)44-32/h5-11,13,17-20,28,39H,12,14-16H2,1-4H3/t28-/m1/s1 |
InChIキー |
NEYGQYOOZBPYMQ-MUUNZHRXSA-N |
異性体SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
正規SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
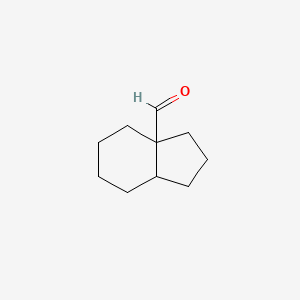
dimethylsilane](/img/structure/B13448710.png)

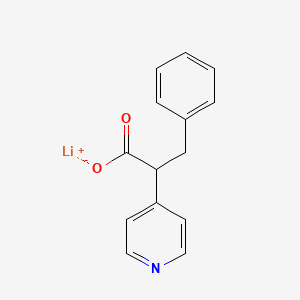


![[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)
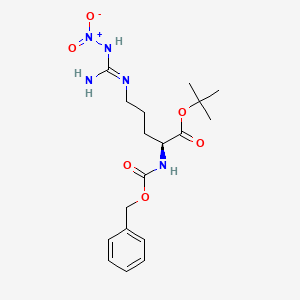
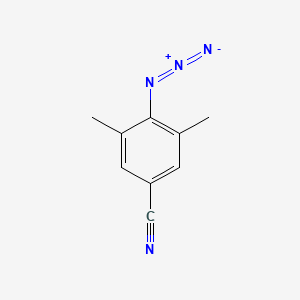
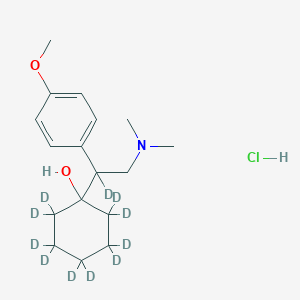

![(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13448769.png)
